Tin(II) sulfide

Overview

Description

Tin(II) sulfide (SnS) is a semiconductor compound with a direct bandgap, garnering attention for its unique properties such as low cost, absence of toxicity, and good abundance in nature. It is a promising candidate for future multifunctional devices, especially in light conversion applications. SnS exhibits a stable, low-symmetric, double-layered orthorhombic crystal structure at room temperature, making it suitable for various device applications due to its chemically inert surface and high environmental stability. Its electrical and optical properties can be easily tailored through growth conditions or doping, without altering its crystal structure (Reddy, Devika, & Gopal, 2015).

Synthesis Analysis

Synthesis techniques for SnS include the Bridgeman technique for single-crystals and various physical and chemical deposition techniques for thin films. Additionally, novel alkali metal tin sulfides have been synthesized using a molten salt technique, demonstrating the versatility in synthesizing SnS compounds (Liao, Varotsis, & Kanatzidis, 1993).

Molecular Structure Analysis

SnS possesses an orthorhombic form with a layer structure similar to black phosphorus, enabling bandgap energy tuning by thinning the material to nanoscale dimensions. This structural adaptability facilitates applications in optoelectronics and energy storage (Norton, Alam, & Lewis, 2021).

Chemical Reactions and Properties

The tin sulfides chemistry is enriched by the catenation ability of sulfur and the incorporation of other elements, leading to diverse chemical reactions and properties. Soft chemistry synthetic approaches have developed various novel porous tin (poly)sulfide materials with interesting optical, electrical, and adsorption properties (Jiang & Ozin, 1998).

Physical Properties Analysis

The synthesis conditions significantly influence SnS's physical properties, such as crystallinity and phase. For example, a room temperature synthesis in liquid ammonia produced an intimate mixture of X-ray amorphous metal sulfides and crystalline tin(II) sulfide upon thermolysis (Shaw & Parkin, 1996).

Chemical Properties Analysis

Tin(II) sulfide's chemical properties, such as its semiconducting and photoelectrochemical behaviors, are conducive to applications like photocatalytic degradation under sunlight. Its synthesis via a template-free chemical route using thiourea as a precursor highlights the material's versatility and potential for environmental applications (Kabouche, Bellal, Louafi, & Trari, 2017).

Scientific Research Applications

Polymorph-Selective Deposition

- Polymorph-Selective Deposition of High Purity SnS Thin Films : This research focuses on the challenges of obtaining high-quality SnS free of oxides and higher tin sulfides. It introduces a novel single source precursor for aerosol assisted CVD (AA-CVD) to deposit phase-pure films of SnS, highlighting its potential in optoelectronic applications (Ahmet et al., 2015).

Solar Energy Conversion and Optoelectronics

- Synthesis, Properties, and Applications of SnS : This review details SnS's suitability for thin-film solar cells, emphasizing its optimal bandgap for efficient light harvesting. SnS's applications in photovoltaics, photodetectors, batteries, and sensors are explored, along with its prospects in future applications (Norton et al., 2021).

- Routes to Tin Chalcogenide Materials : Discusses the use of SnS thin films in photovoltaic devices and its potential in various optoelectronic applications. It provides an overview of chemical synthesis methods for tin chalcogenides, including SnS (Lewis et al., 2014).

- High-Performance Photodetectors Based on SnS Nanoflakes : This study demonstrates SnS's promise in optoelectronic applications, particularly in fabricating high-performance photodetectors with fast response time (Liu et al., 2018).

Energy Storage

- N-S Co-doped C@SnS Graphene Composite for Sodium-ion Batteries : Highlights the application of SnS in advanced anode materials for sodium-ion batteries, offering improved conductivity and stability (Shi et al., 2018).

Photovoltaics

- A Review of Tin (II) Monosulfide as a Photovoltaic Absorber : Evaluates SnS as a material for thin-film solar cells, discussing its properties and the challenges in achieving high efficiency in SnS-based photovoltaic devices (Banai et al., 2016).

Nanotechnology

- Synthesis of Phase-Pure SnS Particles : Describes the preparation of SnS semiconductor material through thermal decomposition, with implications for large-scale production (Menezes et al., 2010).

Electronics and Device Fabrication

- Ultrafast Broadband Photodetector Based on Hydrothermally Synthesized SnS : Explores the use of SnS in creating ultrafast photodetectors for the visible and near-infrared spectrum, emphasizing its potential in electronics and optoelectronics (Tian et al., 2019).

Phase Engineering

- Phase Engineering of 2D Tin Sulfides : Discusses the control over the phase and thickness of tin sulfides, crucial for utilizing their electronic and optical properties (Mutlu et al., 2016).

Future Directions

Tin(II) sulfide is becoming a candidate for future multifunctional devices particularly for light conversion applications . Its electrical and optical properties can be easily tailored by modifying the growth conditions or doping with suitable dopants without disturbing its crystal structure . It has a significant potential for a variety of future applications .

properties

IUPAC Name |

sulfanylidenetin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNRRBXCCXDRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

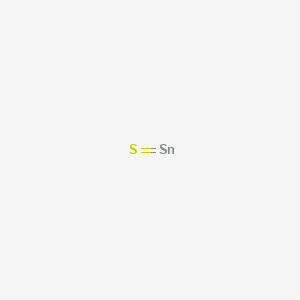

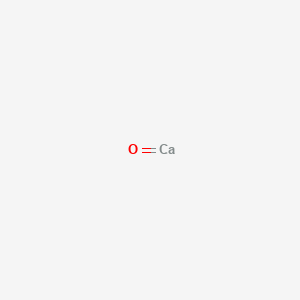

S=[Sn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnS, SSn | |

| Record name | tin(II) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(II)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Dark gray or black solid; [Merck Index] Gray fragments; [Sigma-Aldrich MSDS] | |

| Record name | Tin sulfide (SnS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannous sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tin(II) sulfide | |

CAS RN |

12067-23-1, 1314-95-0 | |

| Record name | Tin sulfide (Sn2S3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tin sulfide (SnS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannous sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin sulfide (SnS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)